molecular formula C5H5N3O2 B13121764 6-Oxo-5,6-dihydropyridazine-3-carboxamide

6-Oxo-5,6-dihydropyridazine-3-carboxamide

Cat. No.: B13121764
M. Wt: 139.11 g/mol
InChI Key: WDVSKCLHALZOIX-UHFFFAOYSA-N
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Description

6-Oxo-5,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring with adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6-dihydropyridazine-3-carboxamide typically involves the reaction of β-ketoesters with hydrazine derivatives. One common method includes the refluxing of β-benzoylpropionic acid with carbohydrazide in absolute ethanol in the presence of sodium acetate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-oxo-4H-pyridazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1H,2H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVSKCLHALZOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N=NC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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